(Rac)-Upacicalcet (Rac)-Upacicalcet
Brand Name: Vulcanchem
CAS No.:
VCID: VC16021204
InChI: InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)
SMILES:
Molecular Formula: C11H14ClN3O6S
Molecular Weight: 351.76 g/mol

(Rac)-Upacicalcet

CAS No.:

Cat. No.: VC16021204

Molecular Formula: C11H14ClN3O6S

Molecular Weight: 351.76 g/mol

* For research use only. Not for human or veterinary use.

(Rac)-Upacicalcet -

Specification

Molecular Formula C11H14ClN3O6S
Molecular Weight 351.76 g/mol
IUPAC Name 2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid
Standard InChI InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)
Standard InChI Key LHEYGVSDVBEYQF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N

Introduction

Chemical and Structural Properties of (Rac)-Upacicalcet

Molecular Characteristics

(Rac)-Upacicalcet (CAS No. 2649575-19-7) is a racemic mixture of enantiomers derived from Upacicalcet, with the molecular formula C₁₁H₁₄ClN₃O₆S and a molecular weight of 351.76 g/mol . The compound’s structure includes a chlorinated aromatic ring connected to a sulfonic acid group and an amide-functionalized side chain, as depicted in its SMILES notation: Cc1c(Cl)cc(cc1NC(=O)NCC(N)C(O)=O)S(O)(=O)=O . This configuration enables selective interaction with CaSR, a Class C G-protein-coupled receptor critical for calcium homeostasis .

Table 1: Key Chemical Properties of (Rac)-Upacicalcet

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O₆S
Molecular Weight351.76 g/mol
CAS Number2649575-19-7
Solubility100 mg/mL in DMSO
Storage Conditions-20°C (short-term), -80°C (long-term)
Supplier Specifications≥95% purity (HPLC)

Synthesis and Stability

The synthetic pathway for (Rac)-Upacicalcet involves asymmetric synthesis techniques to produce the racemic mixture, followed by purification via high-performance liquid chromatography (HPLC) . Stability studies indicate that the compound remains intact under refrigerated conditions (-20°C) for up to six months, with degradation observed only under extreme pH or prolonged exposure to light .

Mechanism of Action: Targeting Calcium-Sensing Receptors

CaSR Modulation and PTH Suppression

(Rac)-Upacicalcet functions as a positive allosteric modulator of CaSR, enhancing the receptor’s sensitivity to extracellular calcium ions . Binding to the transmembrane domain of CaSR activates downstream signaling pathways, including Gq/11 and Gi/o proteins, which inhibit PTH secretion by parathyroid cells . This mechanism reduces serum PTH levels by approximately 60–70% in hemodialysis patients, as demonstrated in Phase III trials .

Selectivity Over Other Calcimimetics

Unlike oral calcimimetics such as Cinacalcet, (Rac)-Upacicalcet’s intravenous administration bypasses gastrointestinal absorption issues, minimizing side effects like nausea and vomiting . Preclinical studies highlight its 10-fold higher affinity for CaSR compared to Etelcalcetide, another intravenous agent, potentially allowing lower dosing frequencies .

Clinical Applications in Secondary Hyperparathyroidism

Indications and Dosage

(Rac)-Upacicalcet is approved in Japan for SHPT management in adults undergoing hemodialysis. The recommended regimen involves intravenous administration of 25–300 µg three times weekly post-dialysis, adjusted based on serum intact PTH (iPTH) and corrected calcium (cCa) levels .

Table 2: Clinical Efficacy in Phase III Trials (N=154)

Parameter(Rac)-Upacicalcet GroupPlacebo Group
iPTH Reduction (pg/mL)240 → 85245 → 230
cCa Reduction (mg/dL)10.2 → 9.110.3 → 10.2
Target iPTH Achievement67%8%

Comparative Effectiveness

In head-to-head trials, (Rac)-Upacicalcet demonstrated superior PTH suppression versus placebo (p<0.001) and comparable efficacy to Cinacalcet, albeit with fewer hypocalcemic events . Notably, 72% of patients maintained iPTH levels within the Japanese guideline range (60–240 pg/mL) after 24 weeks, underscoring its reliability .

Future Directions and Research Opportunities

Expanding Indications

Ongoing studies explore (Rac)-Upacicalcet’s utility in primary hyperparathyroidism and tumor-induced hypercalcemia, leveraging its rapid onset of action . Preclinical data also suggest potential benefits in vascular calcification mitigation, a complication of chronic kidney disease .

Formulation Innovations

Research into subcutaneous formulations aims to enhance patient convenience, while nanoparticle-based delivery systems may improve CaSR targeting in bone tissue .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator